

Spectroscopic Analysis of 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Bis(bromomethyl)-5-methylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for the compound **1,3-Bis(bromomethyl)-5-methylbenzene**. This reagent is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural verification.

Predicted ^1H and ^{13}C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) for **1,3-Bis(bromomethyl)-5-methylbenzene**. These values are based on established principles of NMR spectroscopy and data from similar structural motifs.

Table 1: Predicted ^1H NMR Spectral Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃	~2.3	Singlet	3H
-CH ₂ Br	~4.5 - 4.8	Singlet	4H
Ar-H	~7.2 - 7.4	Singlet/Multiplet	3H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom	Chemical Shift (δ , ppm)
-CH ₃	~21
-CH ₂ Br	~33
Ar-C (quaternary, C-CH ₃)	~138
Ar-C (quaternary, C-CH ₂ Br)	~139
Ar-CH	~128 - 130

Experimental Protocol for NMR Data Acquisition

The following provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of **1,3-Bis(bromomethyl)-5-methylbenzene**.

1. Sample Preparation:

- Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used depending on solubility and the desired chemical shift dispersion.
- Concentration: Prepare a solution by dissolving approximately 5-10 mg of **1,3-Bis(bromomethyl)-5-methylbenzene** in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Spectrometer Parameters:

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

- ^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
 - Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected proton signals.
 - Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
 - Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.
 - Spectral Width: A spectral width of approximately 200-220 ppm is required to encompass all carbon signals.
 - Acquisition Time: An acquisition time of 1-2 seconds is standard.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.
 - Number of Scans: A larger number of scans (e.g., 128, 256, or more) is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

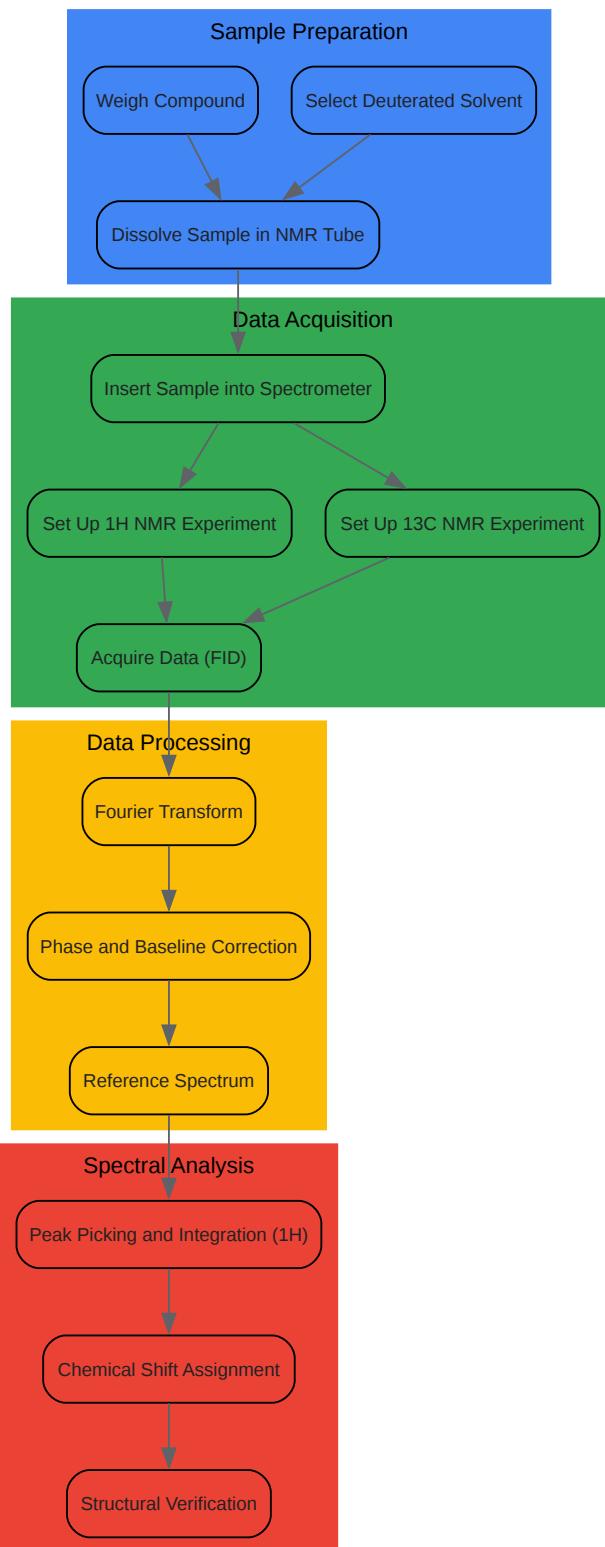
3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: A baseline correction is applied to obtain a flat baseline.
- Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak.
- Integration: The relative areas of the peaks in the ^1H NMR spectrum are integrated to determine the proton ratios.
- Peak Picking: The chemical shifts of all peaks are accurately determined.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Workflow for NMR Analysis of 1,3-Bis(bromomethyl)-5-methylbenzene

[Click to download full resolution via product page](#)**Caption: NMR Analysis Workflow.**

This comprehensive guide provides the necessary spectral data and experimental protocols for the confident identification and characterization of **1,3-Bis(bromomethyl)-5-methylbenzene** using ¹H and ¹³C NMR spectroscopy. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data essential for research and development applications.

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